molecular formula C11H17NO B13222421 2-Amino-3-(3,4-dimethylphenyl)propan-1-ol

2-Amino-3-(3,4-dimethylphenyl)propan-1-ol

Cat. No.: B13222421
M. Wt: 179.26 g/mol
InChI Key: GLCVFQNQEOQYNT-UHFFFAOYSA-N
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Description

2-Amino-3-(3,4-dimethylphenyl)propan-1-ol is an organic compound with the molecular formula C11H17NO It is a chiral molecule that contains an amino group, a hydroxyl group, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3,4-dimethylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 3,4-dimethylphenylacetone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Another method involves the reductive amination of 3,4-dimethylphenylacetone with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN). This reaction is often performed in a solvent such as methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agents and solvents may vary based on cost, availability, and environmental considerations. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3,4-dimethylphenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The amino group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides to form substituted amines or amides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Amines

    Substitution: Substituted amines, amides

Scientific Research Applications

2-Amino-3-(3,4-dimethylphenyl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3,4-dimethylphenyl)propan-1-ol depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological targets, influencing their function.

Comparison with Similar Compounds

2-Amino-3-(3,4-dimethylphenyl)propan-1-ol can be compared with other similar compounds, such as:

    3-Dimethylamino-1-propanol: This compound has a similar structure but with a dimethylamino group instead of an amino group. It is used in the synthesis of pharmaceuticals and as a chemical intermediate.

    1-(3,4-Dimethylphenyl)-2-methylaminopropan-1-ol: This compound has a similar phenyl ring substitution pattern but with a methylamino group. It is used in the study of designer drugs and their metabolism.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and hydroxyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-amino-3-(3,4-dimethylphenyl)propan-1-ol

InChI

InChI=1S/C11H17NO/c1-8-3-4-10(5-9(8)2)6-11(12)7-13/h3-5,11,13H,6-7,12H2,1-2H3

InChI Key

GLCVFQNQEOQYNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC(CO)N)C

Origin of Product

United States

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